molecular formula C9H12N2O3S2 B2534766 2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797182-83-2

2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2534766
CAS No.: 1797182-83-2
M. Wt: 260.33
InChI Key: INQCAVOMBCGRMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole”, thiazole-based compounds have been synthesized using both conventional and green approaches . For instance, ZnO nanoparticles have been used as catalysts in the synthesis of thiazole-based Schiff base compounds .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Bioactive fluorenes : Thiazoles, thiazolidinones, and azetidinones, including compounds similar to 2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole, have been synthesized and evaluated for their anticancer and antimicrobial activities. Some of these compounds demonstrated remarkable activity against human lung and breast carcinoma cell lines, offering a novel class of fluorene-based bioactive agents (Hussein et al., 2020).

Antibacterial Activity

  • Novel antibiotics : A study described the synthesis of substituted azetidinyl]oxy]acetic acids, demonstrating significant activity predominantly against Gram-negative bacteria, showcasing the potential of these compounds in antibiotic development (Woulfe & Miller, 1985).
  • Antimicrobial agents : Various synthesized thiazole and azetidinone derivatives, including those similar to this compound, have been evaluated for their antimicrobial properties, showing promise as effective agents against several microbes (Mehta et al., 2006).

Enzyme Inhibition and Biological Activity

  • Enzyme inhibitors and CNS effects : 2-azetidinones have been assessed for various biological activities including enzyme inhibition and effects on the central nervous system, broadening the scope of their potential applications in medicine (Parikh et al., 2000).
  • Biochemical transformations : Azole derivatives, a category to which this compound belongs, are prominent in various biochemical transformations due to their diverse biological activities, including antitumor and antibacterial effects (Sankar et al., 2022).

Agricultural Applications

  • Rice bacterial leaf blight treatment : Sulfone derivatives containing thiazole moieties have shown effective antibacterial activities against rice bacterial leaf blight, indicating potential agricultural applications (Shi et al., 2015).

Mechanism of Action

Thiazole-based compounds have shown significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism . They have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

Safety and Hazards

While specific safety and hazard information for “2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole” is not available, it’s important to note that thiazole-based compounds can have toxic effects. In silico cytotoxicity predictions showed that some synthesized compounds have a Lethal Dose (LD 50) value indicating that the compounds could be categorized under toxic class .

Future Directions

Thiazole-based compounds have shown significant potential in various fields, especially in medicinal chemistry . Future research could focus on the design and development of new thiazole derivatives with enhanced properties and lesser side effects .

Properties

IUPAC Name

2-(1-cyclopropylsulfonylazetidin-3-yl)oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c12-16(13,8-1-2-8)11-5-7(6-11)14-9-10-3-4-15-9/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQCAVOMBCGRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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